[1-(3-Bromophenyl)cyclopentyl]methanamine
Overview
Description
“[1-(3-Bromophenyl)cyclopentyl]methanamine” is a research chemical with the CAS number 1098349-33-7 .
Molecular Structure Analysis
The molecular structure of [1-(3-Bromophenyl)cyclopentyl]methanamine is represented by the InChI code1S/C12H16BrN/c13-11-5-3-4-10(8-11)12(9-14)6-1-2-7-12/h3-5,8H,1-2,6-7,9,14H2
. The molecular weight is 254.17 . Physical And Chemical Properties Analysis
The physical form of [1-(3-Bromophenyl)cyclopentyl]methanamine is oil . It is stored at room temperature .Scientific Research Applications
Synthesis and Chemical Reactions
The study of brominated phenyl compounds, such as [1-(3-Bromophenyl)cyclopentyl]methanamine, often revolves around their synthesis and reactivity due to their potential as intermediates in organic synthesis. For instance, bromophenyl ketones or methanamines undergo reactions to generate substituted isoindole derivatives, which are valuable in the development of various chemical entities (Kobayashi et al., 2013). Similarly, the bromination of diarylcyclopentenones, closely related to cyclopentyl methanamines, has been extensively studied to understand the regio- and chemoselectivity of bromine introduction into different positions of the compound, which is crucial for synthesizing bromo-substituted analogs for further chemical transformations (Shirinian et al., 2012).
Antioxidant Properties
Compounds derived from or related to bromophenyl methanamines have been investigated for their antioxidant properties. For example, derivatives of dihydroxyphenyl methanones, which can be structurally related to bromophenyl methanamines, have shown significant antioxidant power. The presence of bromine and phenolic rings enhances their efficacy as radical scavengers, indicating their potential utility in pharmaceutical and nutraceutical applications due to their ability to mitigate oxidative stress (Çetinkaya et al., 2012).
Catalytic and Synthetic Utility
The synthesis and isolation of stereoisomers of methyl amino-cyclopentanecarboxylates, which are structurally similar to [1-(3-Bromophenyl)cyclopentyl]methanamine, highlight the importance of such compounds as intermediates in the synthesis of pharmacologically active molecules, such as S1P1 receptor agonists. This demonstrates the role of bromophenyl cyclopentyl derivatives in facilitating the development of therapeutic agents through intricate synthetic pathways (Wallace et al., 2009).
Safety And Hazards
The safety information for [1-(3-Bromophenyl)cyclopentyl]methanamine includes several hazard statements: H302, H315, H318, H335 . These correspond to hazards related to harmful if swallowed, causes skin irritation, causes serious eye damage, and may cause respiratory irritation . The precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P310, P312, P330, P332+P313, P362, P403+P233, P405, P501 , which provide guidance on how to handle the compound safely.
properties
IUPAC Name |
[1-(3-bromophenyl)cyclopentyl]methanamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16BrN/c13-11-5-3-4-10(8-11)12(9-14)6-1-2-7-12/h3-5,8H,1-2,6-7,9,14H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GXLWFGBRTAIIKZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(CN)C2=CC(=CC=C2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16BrN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
[1-(3-Bromophenyl)cyclopentyl]methanamine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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